CID 45051570

Overview

Description

Ethanol, aluminum salt, also known as aluminum triethoxide, is a compound formed by the reaction of aluminum and ethanol . It is an organoaluminum compound . The reaction is fairly slow at room temperature, particularly if the aluminum is anodized .

Synthesis Analysis

The reaction of aluminum and ethanol forms aluminum triethoxide . Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as the better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country . The study of ethanol synthesis and the catalytic transformation of ethanol to lighter olefins such as ethylene and propylene is presented in this review .

Molecular Structure Analysis

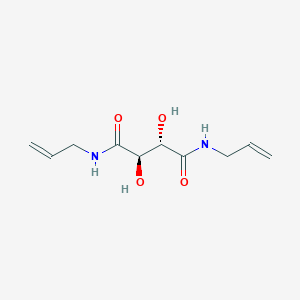

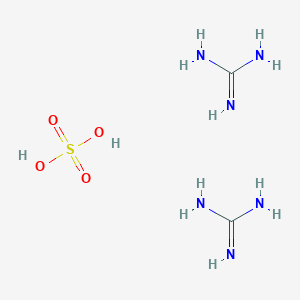

The molecular formula of Ethanol, aluminum salt is C6H15AlO3 . The InChI representation of the molecule is InChI=1S/3C2H5O.Al/c31-2-3;/h32H2,1H3;/q3*-1;+3 .

Chemical Reactions Analysis

The reaction of aluminum and ethanol forms aluminum triethoxide . In the presence of any moisture, it decomposes into aluminum hydroxide and ethanol . The reaction is fairly slow at room temperature, particularly if the aluminum is anodized .

Physical And Chemical Properties Analysis

The molecular weight of Ethanol, aluminum salt is 162.16 g/mol .

Scientific Research Applications

Electropolishing of Aluminum

Ethanol, when combined with perchloric acids, is used for the electropolishing of high-purity aluminum. This process, involving anodic polarization and electrochemical impedance spectroscopy, demonstrates that the electropolishing behavior of aluminum is controlled by mass-transfer and suggests Al3+ as the governing species for the salt film mechanism during anodic dissolution (Di Ma, Shuying Li, & C. Liang, 2009).

Catalytic Upgrading of Renewable Furfuryl Alcohol

Ethanol, in the presence of various aluminum salts like AlCl3, acts as an acid catalyst in the synthesis of ethyl levulinate from furfuryl alcohol. AlCl3 emerged as an effective catalyst for this process, influencing factors like dosage, concentration, temperature, and time for optimal yield (Lincai Peng, Xueying Gao, & Keli Chen, 2015).

Aluminium-Induced Neurodegeneration Study

Research has explored the neurotoxic effects of aluminum in the presence of ethanol coexposure. This study on rats indicates that ethanol may augment the neurodegenerative effects of aluminum, particularly in the cerebrum and cerebellum (B. Ghosh, Ravin Sharma, & S. Yadav, 2021).

Valorization of Bio-Ethanol

Ethanol, when used with mixed-phase aluminum oxide, serves as a catalyst for the condensation of bio-ethanol to hydrocarbons like 1-butanol. This process, dependent on various metal loadings and operating conditions, highlights the catalytic role of aluminum salts in renewable energy applications (Toni Riittonen et al., 2015).

Combustion Characteristics of Biofuel

The inclusion of nano-aluminum and nano-aluminum oxide in ethanol-based biofuels has been investigated for its impact on combustion behavior and heat release. This research is crucial for understanding how aluminum salts can modify the energy properties of biofuels (Matthew R. Jones et al., 2011).

Aluminum in KOH Ethanol Solutions for Batteries

Aluminum's role in KOH ethanol solutions has been explored for potential battery applications. The low corrosion rate and electrochemical activity of aluminum in this system suggest its viability in battery technology (H. Shao et al., 2004).

High-Purity AlCl3 from AlCl3-NaCl-H2O(-HCl-C2H5OH) System

In the context of extracting high-purity aluminum chloride hexahydrate, ethanol plays a role in improving the separation technology and enhancing the purity of the product. This research is significant for industries requiring high-purity aluminum salts (Cheng Huaigang et al., 2019).

Interaction of Aluminum Phthalocyanine Chloride with DNA

The study of aluminum phthalocyanine chloride interacting with DNA in water/ethanol mixtures provides insights for designing advanced drug delivery systems in photodynamic therapy. This research highlights the potential biomedical applications of aluminum salts in treating diseases like cancer (C. C. Jayme et al., 2018).

Synthesis of Nano-Alumina

Ethanol is used in environmentally friendly methods for synthesizing nano-alumina with controlled morphologies. This study demonstrates the role of ethanol in the cost-effective and eco-friendly production of nanostructured alumina (Chengchao Liu et al., 2012).

Mechanism of Action

Target of Action

The primary targets of ethanol and aluminum salts are different. Ethanol primarily targets the brain’s neurons, altering their membranes as well as their ion channels, enzymes, and receptors . It also binds to GABA, glycine, NMDA receptors and modulates their effects . On the other hand, aluminum salts, such as those used in vaccines, are known to boost the immune response .

Mode of Action

Ethanol interacts with its targets, primarily neurons, causing changes in their function . It is also metabolized by the hepatic enzyme alcohol dehydrogenase . Aluminum salts, when used as adjuvants in vaccines, enhance the immune response . They form a pro-inflammatory response by tissue-resident macrophages .

Biochemical Pathways

Ethanol is metabolized in the body through several biochemical pathways. The primary pathway involves its oxidation to acetaldehyde by alcohol dehydrogenase, and then further oxidation to acetic acid by aldehyde dehydrogenase . Aluminum salts, on the other hand, are involved in immune response pathways .

Pharmacokinetics

The pharmacokinetics of ethanol involves its absorption, distribution, metabolism, and excretion (ADME). Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is metabolized primarily in the liver and excreted through the lungs, kidneys, and skin . Information on the pharmacokinetics of aluminum salts is limited.

Result of Action

The action of ethanol results in changes in the central nervous system, leading to effects such as relaxation, decreased inhibition, and impaired motor function . Chronic use can lead to liver disease and other health problems . Aluminum salts, when used as adjuvants in vaccines, enhance the immune response, leading to better protection against the disease .

Action Environment

The action of ethanol and aluminum salts can be influenced by various environmental factors. For ethanol, factors such as the presence of food in the stomach can affect its absorption . For aluminum salts, the formulation of the vaccine and the presence of other adjuvants can influence their efficacy .

Biochemical Analysis

Biochemical Properties

Ethanol, aluminum salt, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of ethanol to acetaldehyde. This interaction is crucial for the metabolism of ethanol in the body . Additionally, ethanol, aluminum salt, can interact with aluminum-binding proteins, which can influence the stability and function of these proteins . These interactions highlight the compound’s role in modulating biochemical pathways and enzyme activities.

Cellular Effects

Ethanol, aluminum salt, has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, ethanol exposure has been shown to reduce mitochondrial membrane integrity, leading to increased reactive oxygen species (ROS) production and altered carbon metabolism in yeast cells . Furthermore, ethanol can increase membrane fluidity and disrupt protein positioning within membranes, impacting cellular homeostasis . These effects underscore the compound’s potential to modulate cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of ethanol, aluminum salt, involves several key interactions at the molecular level. Ethanol molecules can adsorb onto aluminum surfaces, with the hydroxyl group playing a crucial role in this process . This adsorption can lead to the decomposition of hydroxyl groups and the formation of aluminum triethoxide. Additionally, ethanol can interact with aluminum-containing adjuvants, enhancing antigen presentation and immune responses . These molecular interactions highlight the compound’s ability to influence biochemical pathways and immune functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethanol, aluminum salt, can change over time. The stability and degradation of the compound are influenced by various factors, including storage conditions and the presence of preservatives . For example, ethanol concentration in blood samples can decrease over time, especially when stored at room temperature . These temporal changes can impact the compound’s effectiveness and reliability in experimental settings.

Dosage Effects in Animal Models

The effects of ethanol, aluminum salt, vary with different dosages in animal models. At lower doses, the compound may have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. For instance, aluminum-induced neurotoxicity and cognitive impairment have been observed in animal models, with ethanol extracts showing potential protective effects . These findings highlight the importance of dosage considerations in evaluating the compound’s safety and efficacy.

Metabolic Pathways

Ethanol, aluminum salt, is involved in several metabolic pathways. Ethanol is primarily metabolized in the liver through the action of alcohol dehydrogenase and acetaldehyde dehydrogenase, leading to the formation of acetic acid . This metabolic pathway is crucial for the detoxification of ethanol in the body. Additionally, aluminum can interact with various metabolic enzymes, influencing metabolic flux and metabolite levels . These interactions underscore the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of ethanol, aluminum salt, within cells and tissues involve various transporters and binding proteins. Ethanol can diffuse freely across cellular membranes, while aluminum may require specific transporters for cellular uptake . The distribution of the compound can affect its localization and accumulation within different tissues, influencing its overall biological activity.

Subcellular Localization

Ethanol, aluminum salt, exhibits specific subcellular localization patterns that can affect its activity and function. For instance, ethanol can localize to cellular membranes, influencing membrane fluidity and protein interactions . Aluminum, on the other hand, can be compartmentalized within vacuoles or other organelles, affecting cellular homeostasis and metabolic processes . These localization patterns highlight the compound’s ability to modulate subcellular functions and biochemical pathways.

properties

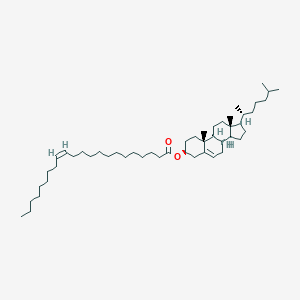

| { "Design of the Synthesis Pathway": "The synthesis of Ethanol, aluminum salt can be achieved through the reaction of aluminum with ethanol in the presence of a catalyst.", "Starting Materials": [ "Aluminum", "Ethanol", "Catalyst (such as hydrochloric acid or sulfuric acid)" ], "Reaction": [ "Add the catalyst to a flask containing ethanol.", "Add small pieces of aluminum to the flask and stir the mixture.", "Heat the flask and continue stirring until the aluminum has completely dissolved.", "Filter the mixture to remove any impurities.", "Allow the mixture to cool and then evaporate the solvent to obtain the Ethanol, aluminum salt product." ] } | |

CAS RN |

555-75-9 |

Molecular Formula |

C2H6AlO |

Molecular Weight |

73.05 g/mol |

IUPAC Name |

aluminum;ethanolate |

InChI |

InChI=1S/C2H6O.Al/c1-2-3;/h3H,2H2,1H3; |

InChI Key |

LIYILTXDOBZLIO-UHFFFAOYSA-N |

SMILES |

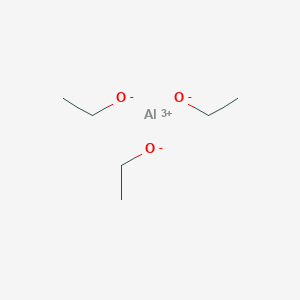

CC[O-].CC[O-].CC[O-].[Al+3] |

Canonical SMILES |

CCO.[Al] |

boiling_point |

200 °C @ 6-8 mm Hg; 175-180 °C @ 3 mm Hg |

Color/Form |

Liquid Liquid, condenses to a solid |

density |

1.142 @ 20 °C / 0 °C |

melting_point |

140 °C ... slowly solidifies to a whole white solid |

Other CAS RN |

555-75-9 |

physical_description |

Colorless liquid; [Hawley] Slowly solidifies to white solid; Decomposes in water; [Merck Index] Insoluble in water, but slightly soluble in benzene and ether; [HSDB] Off-white powder; [MSDSonline] |

Pictograms |

Flammable; Corrosive |

shelf_life |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

solubility |

Slightly sol in hot xylene, chlorobenzene, high boiling solvents INSOL IN ALCOHOL; SLIGHTLY SOL IN BENZENE, ETHER |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.